1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and a pyrrolidine moiety
Scientific Research Applications
1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Preparation Methods
The synthesis of 1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzyl halides in a nucleophilic substitution reaction.
Attachment of the Pyrrolidine Moiety: This can be done through reductive amination or other suitable coupling reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium hydride or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(2-fluorophenyl)ethanone: This compound lacks the benzodiazole and pyrrolidine moieties, making it less complex and potentially less versatile in its applications.
1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-one: This compound has a similar fluorophenyl group but differs in the presence of a difluoromethyl group, which can alter its reactivity and applications.
1-(2-fluorophenyl)ethanol:
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14(25)23-12-6-11-19(23)20-22-17-9-4-5-10-18(17)24(20)13-15-7-2-3-8-16(15)21/h2-5,7-10,19H,6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYXEJZBOTNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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